molecular formula C7H6BrFO2 B6234012 2-bromo-3-fluoro-5-methoxyphenol CAS No. 1785528-41-7

2-bromo-3-fluoro-5-methoxyphenol

Cat. No.: B6234012
CAS No.: 1785528-41-7
M. Wt: 221
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Description

2-Bromo-3-fluoro-5-methoxyphenol: is an aromatic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-fluoro-5-methoxyphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a methoxyphenol derivative. The reaction conditions often include the use of bromine or a brominating agent, and a fluorinating agent such as a fluorine gas or a fluorinating reagent under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoro-5-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or organometallic reagents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products:

    Substitution Products: Depending on the substituent introduced, various substituted phenols can be obtained.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Hydroquinones and related derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-bromo-3-fluoro-5-methoxyphenol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

  • 2-Bromo-3-methoxyphenol
  • 2-Fluoro-3-methoxyphenol
  • 2-Bromo-5-methoxyphenol

Comparison: 2-Bromo-3-fluoro-5-methoxyphenol is unique due to the simultaneous presence of bromine, fluorine, and methoxy groups on the phenol ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of both bromine and fluorine can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

CAS No.

1785528-41-7

Molecular Formula

C7H6BrFO2

Molecular Weight

221

Purity

95

Origin of Product

United States

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